molecular formula C17H16N4O3S B2536362 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2097865-42-2

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2536362
CAS No.: 2097865-42-2
M. Wt: 356.4
InChI Key: XDJJAQFNIUACND-UHFFFAOYSA-N
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Description

The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a cyclopenta[c]pyridazinone core fused with an isoxazole-thiophene substituent. Its structure includes:

  • An ethyl linker connecting the pyridazinone core to an isoxazole-3-carboxamide group.
  • A thiophen-2-yl substituent on the isoxazole ring, introducing aromatic and electronic diversity.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-16-9-11-3-1-4-12(11)19-21(16)7-6-18-17(23)13-10-14(24-20-13)15-5-2-8-25-15/h2,5,8-10H,1,3-4,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJJAQFNIUACND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Cyclopenta[c]pyridazine moiety : This structure is known for its potential interactions with various biological targets.
  • Isoxazole ring : Contributes to the compound's pharmacological properties.
  • Thiophene group : Associated with several biological activities including antimicrobial and anti-inflammatory effects.

The molecular formula is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a molecular weight of 339.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies show that certain thiophene-containing compounds can inhibit bacterial growth effectively .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects .
  • Antitumor Activity : Some derivatives have shown potential in cancer treatment by inducing apoptosis in cancer cells. Research indicates that certain heterocyclic compounds can selectively target cancer cell lines .

Case Studies and Research Findings

StudyFindings
Eren et al. (2023)Identified novel COX-II inhibitors from similar chemical scaffolds, demonstrating significant anti-inflammatory activity with IC50 values as low as 0.52 μM .
Hwang et al. (2023)Reported on 1,5-diarylpyrazoles showing good COX-II inhibition potential, highlighting the importance of structural modifications for enhanced activity .
Fayad et al. (2019)Conducted screening of drug libraries revealing anticancer properties in compounds structurally related to isoxazoles .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes such as COX or kinases involved in inflammatory pathways.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses to inflammation and pain.

Techniques such as molecular docking simulations and surface plasmon resonance (SPR) can be employed to elucidate these interactions further.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly in the development of new drugs. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the cyclopenta[c]pyridazine moiety may interact with targets in cancer cells, potentially leading to apoptosis or cell cycle arrest. Studies have demonstrated that derivatives of cyclopenta[c]pyridazine possess significant antitumor activity against various cancer cell lines .

Anti-inflammatory Properties

Compounds like N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The thiophene ring enhances the compound's ability to modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

Pharmacological Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its development as a therapeutic agent.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various proteins and enzymes are essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide insights into how this compound interacts with biological targets .

Molecular Docking Simulations

Molecular docking simulations can predict how well this compound binds to specific target proteins, providing valuable information for drug design and optimization. These computational studies help identify key interactions that contribute to its biological activity .

Material Science Applications

Beyond medicinal chemistry, this compound may also find applications in material science due to its unique electronic properties.

Electron Transport Materials

Research has suggested that compounds derived from cyclopenta[c]pyridazine structures can be utilized as electron transport materials in organic electronic devices. Their ability to facilitate charge transport makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of compounds related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines.
Anti-inflammatory PropertiesInhibition of TNF-alpha and IL-6 production in vitro.
Material SciencePotential use as an electron transport layer in OLEDs with enhanced efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structurally related heterocyclic systems from the evidence are analyzed below to highlight key differences in core frameworks, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR, HRMS) Reference
Target Compound Cyclopenta[c]pyridazinone Isoxazole-3-carboxamide, thiophen-2-yl N/A N/A N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups 243–245 51 IR: 2220 cm⁻¹ (CN); HRMS validated
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl, cyano, ester groups 215–217 55 NMR: δ 7.45–8.30 (aromatic H)
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate Thiazole Hydroperoxypropan-2-yl, methylurea, diphenylhexane N/A N/A N/A

Key Findings:

Core Structure Diversity: The target compound’s cyclopenta[c]pyridazinone core differs significantly from the tetrahydroimidazo[1,2-a]pyridine systems in and . The former is a bicyclic pyridazinone with a fused cyclopentane ring, while the latter is a tricyclic imidazo-pyridine derivative. The thiazole-based compound in is even more distinct, featuring a linear peptidomimetic structure with hydroperoxide and urea groups .

Substituent Effects :

  • The target’s thiophene-isoxazole substituent contrasts with the nitrophenyl and ester groups in and . Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets, whereas nitro groups (electron-withdrawing) could influence reactivity or solubility .

Physicochemical Properties :

  • Melting points for the tetrahydroimidazo[1,2-a]pyridine derivatives range from 215–245°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding from amide/ester groups). The target compound’s melting point is unreported but may vary based on its less polar thiophene substituent.
  • Yields for the synthesized compounds in and are moderate (51–55%), suggesting challenges in isolating fused heterocyclic systems .

Spectral Validation: and emphasize the use of HRMS and NMR for structural confirmation. The target compound would require similar validation, particularly for its cyclopenta[c]pyridazinone ring and isoxazole-thiophene linkage .

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